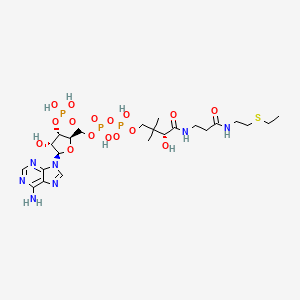
Trilan
Übersicht
Beschreibung
Trilan is a synthetic compound known for its versatile applications in scientific research. It is particularly recognized for its role as a ligand in various biochemical processes. This compound’s structure includes a myristic lipophilic chain and three peptides: alanine, glutamine, and glycine . This unique composition makes it a valuable tool in studying cellular mechanisms and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trilan is synthesized through a series of chemical reactions involving the incorporation of meso-lanthionine, a diamino-type amino acid specific to certain Gram-negative bacteria . The synthesis involves the following steps:
Formation of the Myristic Chain: The myristic chain is synthesized through a series of fatty acid elongation reactions.
Peptide Bond Formation: The peptides alanine, glutamine, and glycine are sequentially added to the myristic chain through peptide bond formation reactions.
Incorporation of Meso-Lanthionine: Meso-lanthionine is introduced into the structure through a substitution reaction, replacing the meso-diaminopimelic acid moiety.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The synthesized this compound is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.
Lyophilization: The purified compound is lyophilized to obtain a stable, dry powder form suitable for storage and further use.
Analyse Chemischer Reaktionen
Types of Reactions: Trilan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in biochemical pathways.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Produced via reduction reactions.
Substituted this compound Derivatives: Result from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Trilan has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Medicine: Explored for its potential in drug delivery systems due to its ability to target specific cellular receptors.
Industry: Utilized in the development of biosensors and diagnostic assays.
Wirkmechanismus
Trilan exerts its effects by binding to NOD1 receptors, which are pattern recognition receptors involved in the immune response to bacterial infections . Upon binding, this compound activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines. This activation is crucial for the body’s defense against Gram-negative bacterial infections .
Vergleich Mit ähnlichen Verbindungen
FK-565: An analog of Trilan that contains meso-diaminopimelic acid instead of meso-lanthionine.
C12-iE-DAP: Another NOD1 agonist with a shorter lipophilic chain compared to this compound.
Tri-DAP: A mixture of L and D isomers used as a NOD1 agonist.
Uniqueness of this compound: this compound is unique due to its incorporation of meso-lanthionine, which enhances its potency and specificity for NOD1 receptors. Additionally, this compound’s single diastereoisomer form provides a more consistent and predictable biological response compared to other NOD1 agonists that are mixtures of isomers .
Eigenschaften
IUPAC Name |
4,5,6-trichloro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO2/c8-2-1-3-6(5(10)4(2)9)11-7(12)13-3/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXHZCGBJSGVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198995 | |
| Record name | Trilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50995-94-3 | |
| Record name | Trilan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50995-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trilan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Trilene based on the provided research?
A1: The research indicates Trilene's historical use as an analgesic, particularly in obstetrics and gynecology. One paper highlights its application for analgesia in these fields [].
Q2: Is there any information available on the safety and regulatory guidelines for using Trilene in workplaces?
A3: One paper examines the maximum permissible exposure limit (MPEL) for Trilene in work environments []. This suggests the importance of workplace safety and the existence of regulatory guidelines for handling Trilene, although the specific details aren't provided in the abstract.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















